molecular formula C13H18BrN B3268689 1-[1-(4-Bromophenyl)ethyl]piperidine CAS No. 494773-08-9

1-[1-(4-Bromophenyl)ethyl]piperidine

Cat. No.: B3268689
CAS No.: 494773-08-9
M. Wt: 268.19 g/mol
InChI Key: BDISBPIAIZBDKU-UHFFFAOYSA-N
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Description

1-[1-(4-Bromophenyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromophenyl group attached to an ethylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Bromophenyl)ethyl]piperidine typically involves the reaction of 4-bromobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Mechanism of Action

The mechanism of action of 1-[1-(4-Bromophenyl)ethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[1-(4-bromophenyl)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c1-11(15-9-3-2-4-10-15)12-5-7-13(14)8-6-12/h5-8,11H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDISBPIAIZBDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Bromoacetophenone (1.95 g), piperidine (0.97 ml) and titanium(IV) isopropoxide (3.64 ml) were stirred under argon at room temperature for 1 h. Ethanol (10 ml) was added, followed by sodium cyanoborohydride (0.41 g) and mixture stirred for 18 h. Water (2 ml) was then added and the mixture stirred for 20 minutes. The resulting inorganic precipitate was filtered off, washed with ethanol (20 ml) and the combined organic phase was concentrated in vacuo, redissolved in toluene and purified by Bondelute® chromotography, eluting with 0–20% ethyl acetate/iso-hexane to give the product as a pale yellow oil (1.07 g).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
0.97 mL
Type
reactant
Reaction Step One
Quantity
3.64 mL
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.41 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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